2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. Its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine moiety, makes it a versatile candidate for various chemical modifications and biological evaluations.
Properties
IUPAC Name |
2-(11-methyl-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c1-12-16(13-7-3-2-4-8-13)17-19-22-18(14-9-5-6-10-15(14)25)23-24(19)11-21-20(17)26-12/h2-11,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOZHXDRPBUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.
Introduction of the Triazolo and Pyrimidine Moieties: The triazolo and pyrimidine rings are introduced via condensation reactions involving appropriate precursors such as hydrazines and nitriles.
Phenol Functionalization: The phenol group is introduced through electrophilic aromatic substitution or via coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazolo and pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno, triazolo, and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to fit into specific binding pockets, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in medicinal chemistry with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its applications in drug development, particularly as kinase inhibitors.
Triazolo[1,5-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
2-(8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol stands out due to its combined thieno, triazolo, and pyrimidine rings, which provide a unique framework for chemical modifications. This structural uniqueness allows for a broader range of biological activities and potential therapeutic applications compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
